molecular formula C23H23ClN2O2 B4270392 8-chloro-2-(4-ethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

8-chloro-2-(4-ethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B4270392
M. Wt: 394.9 g/mol
InChI Key: CRTIONKAMFIRQO-UHFFFAOYSA-N
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Description

8-chloro-2-(4-ethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(4-ethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Doebner-von Miller reaction.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution with 4-Ethylphenyl Group: This step can involve a Friedel-Crafts alkylation reaction.

    Attachment of the Tetrahydro-2-furanylmethyl Group: This can be done through a nucleophilic substitution reaction using a suitable leaving group.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(4-ethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-chloro-2-(4-ethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.

    Quinacrine: Another antimalarial with a related structure.

Uniqueness

8-chloro-2-(4-ethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is unique due to its specific substituents, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

8-chloro-2-(4-ethylphenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c1-2-15-8-10-16(11-9-15)21-13-19(18-6-3-7-20(24)22(18)26-21)23(27)25-14-17-5-4-12-28-17/h3,6-11,13,17H,2,4-5,12,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTIONKAMFIRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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